molecular formula C13H14N2O2S B5678116 [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid

Cat. No.: B5678116
M. Wt: 262.33 g/mol
InChI Key: QIXHXAXUUMNWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.

    Pathways: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An anticancer drug that also contains a quinazoline core.

    Afatinib: Another quinazoline-based anticancer agent.

    Nitroquine: An antimalarial drug with a quinazoline structure.

Uniqueness

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXHXAXUUMNWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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